molecular formula C13H15N3O4S B2734176 N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1448064-54-7

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2734176
CAS No.: 1448064-54-7
M. Wt: 309.34
InChI Key: OCEJZQYUSQTLIJ-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetically designed oxalamide compound incorporating distinctive heterocyclic systems, specifically isoxazole and methyl-substituted thiophene motifs, connected via an oxalamide bridge. This structural architecture is characteristic of compounds investigated for their potential to modulate purinergic signaling, particularly as ligands for P2X receptor families . Similar heterocyclic amide derivatives have demonstrated significant research potential in neurological and inflammatory pathways, with some analogs being explored for applications in pain management, respiratory conditions, and gastrointestinal disorders . The compound's molecular design, featuring a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety linked to an isoxazol-3-yl group through an oxalamide connector, suggests potential interaction with ion channel receptors, possibly including TRPM8, based on structural similarities to other documented modulators . Its core oxalamide scaffold is recognized in medicinal chemistry for enabling specific hydrogen-bonding interactions with biological targets, while the heteroaromatic components may contribute to binding affinity and selectivity. This compound is provided exclusively for research purposes in preclinical studies, including target validation, mechanism-of-action investigations, and structure-activity relationship (SAR) exploration for novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols for experimental compounds.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-3-4-10(21-8)9(19-2)7-14-12(17)13(18)15-11-5-6-20-16-11/h3-6,9H,7H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJZQYUSQTLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 302.33 g/mol

This compound features an isoxazole ring, which is known for its role in various biological activities, and a methoxy-thiophene moiety that may enhance its pharmacological properties.

Biological Activity Overview

This compound has been studied for several biological activities, primarily focusing on:

  • Antimicrobial Activity : Research indicates that derivatives of isoxazole and thiophene, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, indicating a possible mechanism involving apoptosis induction .

The biological effects of this compound are hypothesized to be mediated through:

  • Targeting Kinases : The compound has been noted for its potential as a kinase inhibitor, which plays a crucial role in various signaling pathways involved in cell growth and differentiation .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 4 to 32 µg/mL.
Anticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values around 10 µM.
Kinase InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in xenograft models.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines using MTT assays. The results indicated IC50 values in the micromolar range, demonstrating potent activity compared to standard chemotherapeutics .

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a promising role in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Antiviral Oxalamides

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) () share the oxalamide core but differ in substituents. Key comparisons include:

Property Target Compound Compound 13 Compound 14
Substituents Isoxazol-3-yl, thiophen-ethyl Thiazol, acetylpiperidinyl Thiazol, pyrrolidinyl
Synthetic Yield Not reported 36% 39%
Bioactivity Unknown (inferred antiviral potential) HIV entry inhibition HIV entry inhibition
Metabolic Features Thiophene may enhance lipophilicity Hydroxyethyl group increases polarity Hydroxymethyl improves solubility

The isoxazole and thiophene groups in the target compound may confer distinct pharmacokinetic properties compared to thiazole-containing analogs.

Umami Flavoring Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and its analogs (–8) are flavor enhancers. Comparisons highlight substituent-driven differences in safety and metabolism:

Property Target Compound S336 S5456
Substituents Isoxazol-3-yl, thiophen-ethyl 2,4-Dimethoxybenzyl, pyridyl 2,3-Dimethoxybenzyl, pyridyl
Regulatory Status Not evaluated Approved globally (FEMA 4233) Under evaluation
NOEL (mg/kg/day) Not tested 100 (rat study) Not reported
CYP Inhibition Unknown <50% inhibition at 10 µM 51% inhibition (CYP3A4 at 10 µM)

The target compound’s thiophene and isoxazole groups may alter its flavor potency or metabolic pathway compared to S336’s dimethoxybenzyl and pyridyl moieties. Notably, oxalamides like S336 resist amide hydrolysis in hepatocyte assays, suggesting similar stability for the target compound .

Antimicrobial Oxalamides

Compounds such as GMC-1 to GMC-5 () feature isoindoline-dione and aryl substituents. While antimicrobial data are sparse, structural differences are notable:

Property Target Compound GMC-3 GMC-5
Substituents Isoxazol-3-yl, thiophen-ethyl 4-Chlorophenyl, isoindoline-dione 4-Methoxyphenyl, isoindoline-dione
Synthetic Method Not reported Recrystallized (THF/hexane) Recrystallized (THF/hexane)
Polarity Moderate (methoxy, thiophene) High (chlorophenyl, dione) Moderate (methoxyphenyl, dione)

The target compound’s thiophene group may enhance membrane permeability compared to chlorophenyl or methoxyphenyl groups in GMC derivatives.

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepKey NMR Peaks (δ, ppm)LC-MS [M+H]+
Isoxazole-3-amineCyclization6.85 (s, 1H, isoxazole H), 10.2 (s, 1H, NH₂)98.05 → 99.1
5-Methylthiophene-2-ethylmethoxyFriedel-Crafts2.35 (s, 3H, CH₃), 4.25 (m, 2H, OCH₂)169.08 → 170.1
Oxalamide productCoupling3.55 (m, 2H, CH₂), 10.75 (s, 1H, NH)361.10 → 362.1

Q. Table 2. Comparison of Analog Bioactivity

Analog (R-group)Target (e.g., HIV protease)IC₅₀ (nM)logP
R = H (Parent)50 ± 52.8
R = F32 ± 33.1
R = OCH₃120 ± 102.2

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